molecular formula C12H15FN2O B12078742 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

Cat. No.: B12078742
M. Wt: 222.26 g/mol
InChI Key: RFPYWTKGVSZJLK-UHFFFAOYSA-N
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Description

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is a synthetic organic compound with the molecular formula C11H12FN2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide typically involves the reaction of 3-amino-5-fluorobenzoyl chloride with N-cyclopropyl-N-ethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The purification process may involve additional steps such as distillation and solvent extraction to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: The major product is typically a carboxylic acid derivative.

    Reduction: The major product is an amine derivative.

    Substitution: The major product is a substituted benzamide.

Scientific Research Applications

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide involves its interaction with specific molecular targets in the body. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence signaling pathways related to cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-N-cyclopropyl-5-fluorobenzamide
  • 3-Amino-N-ethyl-5-fluorobenzamide
  • 3-Amino-N-cyclopropyl-N-methyl-5-fluorobenzamide

Uniqueness

3-Amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the cyclopropyl and ethyl groups enhances its stability and reactivity compared to similar compounds.

Properties

Molecular Formula

C12H15FN2O

Molecular Weight

222.26 g/mol

IUPAC Name

3-amino-N-cyclopropyl-N-ethyl-5-fluorobenzamide

InChI

InChI=1S/C12H15FN2O/c1-2-15(11-3-4-11)12(16)8-5-9(13)7-10(14)6-8/h5-7,11H,2-4,14H2,1H3

InChI Key

RFPYWTKGVSZJLK-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CC1)C(=O)C2=CC(=CC(=C2)F)N

Origin of Product

United States

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